Pyrazin-2-YL chloroformate
Description
Pyrazin-2-YL chloroformate (C₅H₃ClN₂O₂) is a heterocyclic chloroformate derivative featuring a pyrazine ring substituted with a chloroformate group.
Properties
Molecular Formula |
C5H3ClN2O2 |
|---|---|
Molecular Weight |
158.54 g/mol |
IUPAC Name |
pyrazin-2-yl carbonochloridate |
InChI |
InChI=1S/C5H3ClN2O2/c6-5(9)10-4-3-7-1-2-8-4/h1-3H |
InChI Key |
SILLUVDGOFNFIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazin-2-YL chloroformate typically involves the reaction of pyrazine-2-carboxylic acid with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{Pyrazine-2-carboxylic acid} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pyrazin-2-YL chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pyrazine-2-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form pyrazin-2-yl methanol under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Thiocarbonates: Formed from reactions with thiols.
Pyrazine-2-carboxylic acid: Formed from hydrolysis.
Scientific Research Applications
Pyrazin-2-YL chloroformate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrazin-2-YL chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
Physical and Chemical Properties
Pyrazin-2-YL chloroformate’s aromatic pyrazine ring distinguishes it from aliphatic and simple aromatic chloroformates. While specific data for this compound are absent in the evidence, comparisons can be drawn from structurally related chloroformates (Table 1):
Table 1: Physical Properties of Selected Chloroformates
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | |
|---|---|---|---|---|
| Methyl Chloroformate | 108.52 | 71–72 | Reacts violently | |
| Ethyl Chloroformate | 122.55 | 93–95 | Reacts violently | |
| Benzyl Chloroformate | 200.62 | 103–105 (15 mmHg) | Insoluble | |
| This compound* | 170.55 (theoretical) | N/A | Likely low | — |
*Theoretical values inferred from molecular structure. The pyrazine ring likely increases molecular weight compared to aliphatic analogs, while aromaticity may reduce volatility relative to methyl or ethyl derivatives.
Reactivity and Stability
Chloroformates are highly reactive due to the electrophilic carbonyl chloride group. This compound’s reactivity may differ due to its heterocyclic ring. For example:
- Methyl Chloroformate : Reacts with nucleophiles (e.g., alcohols, amines) to form esters or amides .
- Benzyl Chloroformate : Used in peptide synthesis (Cbz protecting group) due to its stability under acidic conditions .
- This compound: The electron-withdrawing pyrazine ring could enhance electrophilicity, accelerating reactions with nucleophiles. notes that chloroformates with N-substituents (e.g., 3-pyrrolidyl chloroformate) undergo rearrangements to oxazin-2-ones, suggesting similar pathways for pyrazine derivatives .
Toxicological Profiles
Available toxicity data for aliphatic and aromatic chloroformates highlight significant hazards (Table 2):
Table 2: Acute Toxicity Data for Selected Chloroformates
*this compound’s aromatic structure may reduce acute inhalation toxicity compared to methyl or ethyl analogs but could pose risks via dermal or ocular exposure.
Genotoxicity and Carcinogenicity:
Biological Activity
Pyrazin-2-yl chloroformate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazine ring substituted with a chloroformate group. This structural motif is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of pyrazine compounds, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazine derivatives possess activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in treating tuberculosis .
Table 1: Antimicrobial Activity of Pyrazin Derivatives
| Compound Name | Target Pathogen | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 20 | |
| N-(pyrazin-2-yl)benzenesulfonamide | Various bacteria | 15 |
Anti-Cancer Activity
This compound has also been investigated for its anti-cancer properties. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways. For example, compounds with similar pyrazine structures have shown promising results against human lung cancer cell lines (A549) with IC50 values indicating significant potency .
Table 2: Anti-Cancer Activity of Pyrazin Derivatives
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell growth.
- Cell Membrane Disruption : The lipophilic nature of the chloroformate group may facilitate interactions with cell membranes, leading to increased permeability and cell death.
- Interference with Cellular Signaling : By modifying critical signaling pathways, these compounds can induce apoptosis in cancer cells or inhibit microbial growth.
Study on Antitubercular Activity
A focused study evaluated the antitubercular activity of various pyrazine derivatives, including this compound. The study utilized high-throughput screening methods to assess efficacy against Mycobacterium tuberculosis within macrophages, revealing a promising therapeutic profile for this class of compounds .
Evaluation of Cytotoxicity
Another investigation assessed the cytotoxic effects of this compound on normal human cells compared to cancerous cells. The results demonstrated a selective cytotoxic effect, indicating that the compound could potentially minimize harm to healthy tissues while targeting malignant cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Pyrazin-2-yl chloroformate, and how can reaction conditions be optimized to minimize hazardous byproducts?
- This compound is typically synthesized via the reaction of pyrazin-2-ol with phosgene or its safer equivalents (e.g., triphosgene) in anhydrous solvents like dichloromethane. Optimization involves controlling stoichiometry (1:1.2 molar ratio of pyrazin-2-ol to triphosgene) and temperature (0–5°C) to suppress side reactions like hydrolysis . Use of scavengers (e.g., tertiary amines) can neutralize HCl byproducts. Reaction progress should be monitored via FT-IR for carbonyl chloride (C=O stretch at ~1770 cm⁻¹) and TLC .
Q. How can structural purity and identity of this compound be validated post-synthesis?
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) confirms molecular geometry and hydrogen bonding patterns. This compound’s planar pyrazine ring and chloroformate group exhibit characteristic torsion angles (<5°) .
- Spectroscopy : ¹H NMR (CDCl₃) shows pyrazine protons as doublets (δ 8.5–9.0 ppm), while ¹³C NMR confirms the carbonyl carbon at ~150 ppm. GC-MS with electron ionization (EI) detects molecular ion peaks at m/z 173 [M⁺] and fragments (e.g., m/z 105 for pyrazin-2-yl radical) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Exposure Control : Use fume hoods, PPE (nitrile gloves, goggles), and impermeable lab coats. Store under nitrogen in sealed containers to prevent moisture ingress, which releases HCl gas .
- Emergency Measures : In case of skin contact, rinse with 5% sodium bicarbonate followed by water. For inhalation, administer oxygen and monitor for respiratory distress (AEGL-1 values not established; extrapolate from phenyl chloroformate LC₅₀ 88 ppm in rats for 1-hour exposure) .
Advanced Research Questions
Q. How can analytical methods resolve contradictions in this compound’s toxicity data across studies?
- Data Harmonization : Compare LC₅₀ values using species-specific adjustments (e.g., rat-to-human extrapolation factors) and assess study variables (exposure duration, purity). For example, Vernot et al. (1977) reported 1-hour LC₅₀ of 88 ppm in male rats, but inconsistencies arise due to varying analytical techniques (e.g., GC vs. HPLC). Cross-validate with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to resolve discrepancies .
- Statistical Modeling : Apply benchmark dose (BMD) analysis (Probit model) to toxicity datasets. For methyl chloroformate, a BMDL₁₀ of 15 ppm was derived; similar methods can refine this compound’s risk thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
